N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
CAS No.: 1007834-06-1
Cat. No.: VC3010991
Molecular Formula: C20H21NO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007834-06-1 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | (2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
| Standard InChI | InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D |
| Standard InChI Key | UGNIYGNGCNXHTR-CHKHYCMRSA-N |
| Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Nomenclature
Primary Identification Parameters
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 is precisely identified through several standardized parameters that enable unambiguous recognition in chemical databases and literature. The compound is registered with CAS number 1007834-06-1, which serves as its unique identifier in chemical information systems worldwide . Its molecular formula is C20H13D8NO4, indicating the presence of 20 carbon atoms, 13 hydrogen atoms, 8 deuterium atoms, 1 nitrogen atom, and 4 oxygen atoms in its structure . With a molecular weight of 347.43 g/mol, this compound falls within the medium molecular weight range typical of protected amino acids .
Synonyms and Alternative Nomenclature
Physical and Chemical Properties
Fundamental Physical Characteristics
The physical state and fundamental properties of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 are crucial for its handling, storage, and application in laboratory settings. These properties have been determined through various analytical techniques and are summarized in Table 1.
Table 1: Physical Properties of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
The compound's solid state at room temperature and relatively high melting point suggest stable crystalline properties, which facilitate its handling and storage in laboratory settings. The optical activity measurement ([α]20/D -17°, c=1 in DMF) confirms its chiral nature, which is essential for its application in stereochemically sensitive contexts such as peptide synthesis .
Deuterium Labeling Pattern
The unique feature of this compound is its specific deuterium labeling pattern, where eight hydrogen atoms in the valine portion and part of the Fmoc protecting group have been replaced with deuterium. This selective isotopic substitution creates a molecule with distinct spectroscopic properties that make it valuable for analytical applications. The deuterium atoms are positioned at the 2,3,4,4,4,4',4',4' positions, creating a specific mass distribution that can be utilized in mass spectrometry analyses.
| Manufacturer | Product Number | Product Description | Purity | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|---|
| Sigma-Aldrich | 616087 | Fmoc-Val-OH-d8 | 98 atom % D | 1G | $1,920 | May 2022 |
| Medical Isotopes, Inc. | D2718 | L-Valine-d8-N-FMOC | Not specified | 10mg | $390 | December 2021 |
| American Custom Chemicals Corporation | BAR0003405 | L-VALINE-D8-N-FMOC | 95.00% | 5MG | $500.02 | December 2021 |
| Vulcanchem | VC3684432 | L-VALINE-N-FMOC (D8) | 98% | Not specified | Not provided | July 2023 |
The significant price variations reflect differences in quantity, purity, and possibly manufacturing processes . The high cost of this compound (ranging from $39-$78 per milligram) underscores its specialized nature and the technical challenges associated with isotopic labeling.
Synthetic Applications and Research Significance
Utility in Nuclear Magnetic Resonance Studies
One of the most significant applications of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 is in advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Research has demonstrated its particular value in 17O Magic Angle Spinning (MAS) NMR correlation spectroscopy at high magnetic fields. When this deuterated compound is combined with oxygen-17 enrichment, it provides exceptional opportunities for structural analysis of peptides and proteins .
In a notable study, researchers used an efficient multiple-turnover reaction for 17O enrichment to label N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 and a similar leucine derivative. These enriched compounds were subsequently employed to synthesize a model dipeptide (N-acetyl-L-valyl-L-leucine) that was studied via one- and two-dimensional solid-state NMR spectroscopy. The research utilized magnetic fields ranging from 17.6 to 35.2 T (750–1500 MHz for 1H) to determine the 17O quadrupolar and chemical shift parameters for various oxygen sites .
This application demonstrates how the deuterium labeling in the compound facilitates more precise spectroscopic analysis by reducing background signals and providing clearer differentiation between specific molecular sites.
Role in Proteomics and Metabolic Studies
The deuterium labeling in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 makes it particularly valuable for quantitative proteomics and metabolic studies. The compound serves as an isotopically labeled standard that can be used to track metabolic transformations, measure incorporation rates in protein synthesis, and quantify specific peptides in complex biological samples.
In drug metabolism studies, such isotopically labeled compounds are instrumental in understanding pharmacokinetics and drug-protein interactions. The specific mass shift caused by the eight deuterium atoms allows for precise tracking and quantification using mass spectrometry techniques.
Peptide Synthesis Applications
As a protected amino acid with isotopic labeling, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 serves a critical role in modern peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for the amino group during peptide coupling reactions, while the deuterium labeling enables tracking and analysis of the synthetic products .
Researchers have noted that these labeled amino acids can be incorporated into peptides using standard solid-phase methods or employed in cell-free synthesis protocols for creating isotopically labeled peptides and proteins . This capability is particularly valuable for structural biology studies that require isotopically labeled biomolecules for NMR or mass spectrometry analysis.
Comparative Analysis with Non-Deuterated Analogues
Spectroscopic Advantages
The incorporation of deuterium atoms in place of hydrogen atoms in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 confers distinct spectroscopic advantages compared to its non-deuterated counterpart. The primary benefit lies in the altered nuclear properties of deuterium versus hydrogen, which affects how the molecule interacts with various analytical techniques.
In NMR spectroscopy, deuterium has different relaxation properties and coupling constants compared to hydrogen, which can simplify spectra and provide clearer structural information. Additionally, in mass spectrometry, the mass increase of approximately 8 Da (atomic mass units) due to deuteration creates a distinct isotopic signature that allows for unambiguous identification and quantification of the molecule or its derivatives in complex mixtures .
Future Research Directions
Advanced Structural Biology Applications
The continued development of higher-field NMR instruments and more sensitive mass spectrometers is likely to expand the utility of compounds like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 in structural biology. Future research may explore the combination of multiple isotopic labels (deuterium, 13C, 15N, and 17O) in the same molecule to enable more sophisticated multi-dimensional correlation experiments .
These advancements could facilitate the study of larger peptides and proteins, providing insights into their three-dimensional structures, dynamics, and interactions with other biomolecules. The specific deuteration pattern in this compound may also inspire the development of new labeling strategies tailored to particular analytical challenges.
Metabolomics and Personalized Medicine
As metabolomics continues to emerge as a crucial field in systems biology and personalized medicine, isotopically labeled compounds like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 may find expanded applications in tracking metabolic pathways and quantifying biomarkers. The ability to incorporate these labeled amino acids into peptides that mimic endogenous signaling molecules or drug metabolites could provide valuable tools for studying disease mechanisms and drug effects at the molecular level.
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